molecular formula C13H14ClN3O3 B2593278 2-(2-chlorophenyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1396748-00-7

2-(2-chlorophenyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2593278
CAS RN: 1396748-00-7
M. Wt: 295.72
InChI Key: PTDNTGQAVFJYSS-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 1,3,4-oxadiazole ring, and a methoxyethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The 2-chlorophenyl and 2-methoxyethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 1,3,4-oxadiazole ring and the 2-chlorophenyl group. The methoxyethyl group would add some steric bulk to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions. The oxadiazole ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could enhance the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and biological screening of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. This process involved converting aromatic organic acids into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds showed activity against acetylcholinesterase, suggesting potential research applications in enzyme inhibition studies (Rehman et al., 2013).

Biological Activity

  • Novel synthetic routes to 1,3,4-oxadiazole derivatives were explored, showing potent α-glucosidase inhibitory potential. This research highlights the application of such compounds in studying enzyme inhibition, which could be useful in diabetes research (Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand Protein Interactions

  • Research into benzothiazolinone acetamide analogs explored their photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies indicated potential for binding interactions with Cyclooxygenase 1 (COX1), demonstrating the broad research applications of acetamide derivatives in solar energy and biochemistry (Mary et al., 2020).

Antimicrobial Activity

  • A study synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole bearing Schiff base moiety against various microorganisms. The compounds exhibited potential as antibacterial and antifungal agents, showcasing another avenue of research application for similar chemical structures (Kapadiya et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry and is found in many bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDNTGQAVFJYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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